KKI-5 acetate(97145-43-2 free base)

Description

Definition and Classification within the Serine Protease Inhibitor Landscape

KKI-5 is identified as a synthetic peptide and a potent inhibitor of serine proteases, a broad class of enzymes that cleave peptide bonds in proteins. invivochem.com Serine proteases are characterized by the presence of a highly reactive serine residue in their active site and are involved in a vast array of physiological processes. nih.govnih.gov Inhibitors of these enzymes are classified based on various factors, including their origin (natural or synthetic), mechanism of action (e.g., competitive, irreversible), and the specific enzymes they target. researchgate.netresearchgate.net

KKI-5 functions as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the natural substrate from binding. nih.gov It specifically targets kallikrein and plasmin, two important serine proteases. biocat.comtargetmol.combioscience.co.uk The development of such specific, small-molecule, non-peptide inhibitors for serine proteases like human leukocyte elastase has been a significant area of research, aiming to create targeted therapeutic agents. nih.gov The broader category of serine protease inhibitors includes a diverse range of compounds, both endogenous and exogenous, that are crucial for regulating proteolytic activity in the body. drugbank.com

Contextual Role within the Kallikrein-Kinin System and Related Proteolytic Pathways

To understand the significance of KKI-5, it is essential to consider its role within the Kallikrein-Kinin System (KKS). The KKS is a complex cascade of proteins and peptides that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain. wikipedia.orgresearchgate.net The key components of this system are kininogens, which are precursors to vasoactive peptides called kinins, and kallikreins, the serine proteases that cleave kininogens to release kinins like bradykinin (B550075) and kallidin. wikipedia.orgresearchgate.net

Human tissue kallikreins (KLKs) are a family of fifteen serine proteases that often participate in complex proteolytic cascades. nih.govnih.gov Aberrant activity of these cascades has been implicated in various pathologies, including cancer. nih.govnih.gov For instance, human kallikrein 5 (hK5) is involved in a proteolytic pathway related to seminal clot liquefaction and potentially prostate cancer progression. nih.gov By inhibiting kallikrein, KKI-5 can modulate the activities of the KKS and related proteolytic pathways, which explains the research interest in its potential therapeutic applications. invivochem.com

Peptide-Based Nature of KKI-5 and its Derivation as a Kininogen-1 Substrate Analog

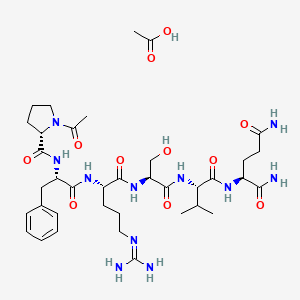

KKI-5 is a synthetic, peptide-based inhibitor. invivochem.com The design of such inhibitors often involves mimicking the natural substrate of the target enzyme to achieve high specificity and binding affinity. holublab.comrsc.org KKI-5 was specifically designed as a substrate analog of kininogen-1. invivochem.commedchemexpress.com

More precisely, the peptide sequence of KKI-5 corresponds to the amino acid sequence 386-391 of bovine kininogen-1. invivochem.commedchemexpress.com This region includes the specific site (between amino acids 388 and 389) that tissue kallikrein cleaves to release kinins. invivochem.commedchemexpress.com By mimicking this substrate sequence, KKI-5 can effectively bind to the active site of kallikrein, thereby inhibiting its enzymatic function. The development of kininogen sequence analogs, such as KKI-7 and KKI-8, has been a strategy to create more potent and stable inhibitors of glandular kallikreins compared to naturally occurring sequences. nih.gov Kininogen-1 itself is produced from the KNG1 gene, which generates both high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK), the precursors for bradykinin. nih.gov

Overview of Initial Research Interests and Reported Biological Activities

Initial research into KKI-5 and similar compounds has been driven by their potential as therapeutic agents due to their specific inhibitory action. biocat.com A primary area of investigation has been its anticancer activity. invivochem.com Studies have shown that synthetic KKI-5 can attenuate the invasion of breast cancer cells, suggesting a role in modulating cancer cell invasion and metastasis. invivochem.commedchemexpress.commedchemexpress.com

Beyond oncology, KKI-5 has been explored for its potential use in treating angioedema, a condition characterized by swelling that can be linked to dysregulation of the kallikrein-kinin system. invivochem.comcymitquimica.com In various cancer cell lines, KKI-5 has been observed to alter the cell membrane potential and increase intracellular calcium levels, leading to the inhibition of cell proliferation. invivochem.com These reported biological activities highlight the compound's potential as a tool for studying and potentially treating diseases involving the kallikrein-kinin system. biocat.combioscience.co.uk

Compound Data

Below are interactive tables detailing the compounds discussed in this article.

Table 1: KKI-5 and its Properties

| Property | Value |

|---|---|

| Compound Name | KKI-5 |

| CAS Number (Free Base) | 97145-43-2 |

| Molecular Formula | C35H55N11O9 |

| Molecular Weight | 773.88 g/mol |

| Class | Serine Protease Inhibitor, Peptide-based inhibitor |

| Primary Targets | Tissue Kallikrein, Plasmin |

| Derivation | Substrate analog of bovine kininogen-1 (aa386-391) |

Table 2: Key Proteins and Peptides in the Kallikrein-Kinin System

| Compound Name | Abbreviation | Function |

|---|---|---|

| Kininogen-1 | KNG1 | Precursor to bradykinin |

| High-Molecular-Weight Kininogen | HMWK | Precursor to bradykinin, involved in coagulation |

| Low-Molecular-Weight Kininogen | LMWK | Precursor to kallidin |

| Tissue Kallikrein | KLK/TK | Serine protease that cleaves kininogens |

| Human Kallikrein 5 | hK5 | A specific tissue kallikrein with trypsin-like activity |

| Bradykinin | BK | Vasoactive peptide involved in inflammation and blood pressure |

| Kallidin | Lys-Bradykinin | Vasoactive peptide similar to bradykinin |

| Plasmin | - | Serine protease involved in fibrinolysis, also inhibited by KKI-5 |

Properties

Molecular Formula |

C37H59N11O11 |

|---|---|

Molecular Weight |

833.9 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C35H55N11O9.C2H4O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;1-2(3)4/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);1H3,(H,3,4)/t22-,23-,24-,25-,26-,28-;/m0./s1 |

InChI Key |

KPULUCNKIAONJG-FBOHXFPGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.CC(=O)O |

Origin of Product |

United States |

Molecular Mechanism of Action and Enzyme Inhibition Kinetics of Kki 5

Specific Inhibition of Tissue Kallikrein and Plasma Kallikrein Isoforms

KKI-5 has been identified as a specific inhibitor of tissue kallikrein. medchemexpress.commedchemexpress.commedchemexpress.com It is designed as a peptide analog corresponding to amino acids 386-391 of bovine kininogen-1, a region that includes the natural cleavage site for kallikrein. medchemexpress.commedchemexpress.commedchemexpress.com This structural mimicry allows KKI-5 to target and interact with tissue kallikrein.

While potent against tissue kallikrein, certain analogs of KKI-5, such as KKI-7 and KKI-8, have demonstrated poor inhibitory activity against human plasma kallikrein. nih.govnih.gov This suggests a degree of selectivity in the inhibitory action of these related compounds, with a preference for tissue kallikrein over its plasma counterpart. The kallikrein-kinin system, a complex proteolytic cascade, involves both plasma and tissue kallikreins which release vasoactive kinins. nih.govnih.gov The specific inhibition of these isoforms is a key area of therapeutic interest. nih.govyoutube.com

Inhibitory Profile Against Plasmin Activity

In addition to its effects on kallikreins, KKI-5 is also recognized as an inhibitor of plasmin. targetmol.comtargetmol.combioscience.co.ukbioscience.co.uk Plasmin is a crucial serine protease involved in the breakdown of fibrin (B1330869) clots, a process known as fibrinolysis. nih.gov The inhibition of plasmin by KKI-5 suggests a broader spectrum of activity beyond the kallikrein system. The interaction with plasmin is significant as the enzyme's activity is modulated by its kringle domains, which are involved in binding to fibrin. mdpi.com The proteolytic activation of plasminogen to plasmin is a key step in fibrinolysis. nih.gov

Molecular Interactions with Enzyme Active Sites and Formation of Stable Complexes

The inhibitory mechanism of peptide-based inhibitors like KKI-5 typically involves their interaction with the active site of the target enzyme. acs.orgnih.govnih.gov The active site of a serine protease contains a catalytic triad (B1167595) of amino acids that is essential for its function. Inhibitors often bind to this site, preventing the natural substrate from accessing it. The binding of KKI-5 to the active site of tissue kallikrein is facilitated by its structural similarity to the natural substrate, kininogen. medchemexpress.commedchemexpress.commedchemexpress.com This interaction can lead to the formation of a stable enzyme-inhibitor complex, effectively taking the enzyme out of circulation and preventing it from carrying out its proteolytic function. harvard.edu

Impact on Substrate Recognition and Prevention of Proteolytic Activation

By binding to the active site, KKI-5 directly interferes with the enzyme's ability to recognize and bind its natural substrate. nih.govnih.gov This competitive inhibition is a common mechanism for enzyme inhibitors. In the context of the kallikrein-kinin system, the binding of KKI-5 to tissue kallikrein prevents the cleavage of kininogen, thereby blocking the release of bradykinin (B550075), a potent inflammatory mediator. nih.gov

Furthermore, the inhibition of kallikreins can have a cascading effect, preventing the proteolytic activation of other downstream proteins. nih.govoup.comoup.com For instance, tissue kallikrein 5 (hK5) is known to be part of a proteolytic cascade, capable of activating other kallikreins like pro-hK2 and pro-hK3. nih.gov By inhibiting an upstream protease like hK5, KKI-5 could potentially disrupt this entire activation cascade. researchgate.net

Quantitative Characterization of Enzyme Inhibition (e.g., IC50, Ki values)

These values highlight the importance of specific molecular structures in determining inhibitory potency and selectivity.

Inhibitory Constants (Ki) of KKI Analogs and Other Inhibitors

| Compound | Target Enzyme | Ki Value |

|---|---|---|

| KKI-7 | Human Urinary Kallikrein | 4 µM nih.govnih.gov |

| KKI-8 | Human Urinary Kallikrein | 4 µM nih.govnih.gov |

| KKI-7 | Human Plasma Kallikrein | 244 µM nih.gov |

| KKI-8 | Human Plasma Kallikrein | 358 µM nih.gov |

| Arg15-aprotinin | Tissue Kallikrein | 1.2 x 10⁻⁷ mol/L ashpublications.org |

| Aprotinin | Tissue Kallikrein | 5.1 x 10⁻⁷ mol/L ashpublications.org |

| Arg15-aprotinin | Plasma Kallikrein | 1.5 x 10⁻⁸ mol/L ashpublications.org |

| Aprotinin | Plasma Kallikrein | 3.2 x 10⁻⁷ mol/L ashpublications.org |

| Arg15-aprotinin | Plasmin | 1 x 10⁻⁸ mol/L ashpublications.org |

Half-Maximal Inhibitory Concentration (IC50) of a Plasma Kallikrein Inhibitor

| Compound | Target Enzyme | Time | IC50 Value |

|---|---|---|---|

| Plasma kallikrein-IN-5 | Plasma Kallikrein | 1 minute | 66 nM medchemexpress.com |

Biological Activities and Preclinical Pharmacological Insights of Kki 5

In Vitro Investigations of Antiproliferative Effects in Various Cancer Cell Lines

No data is available to create a table on the antiproliferative effects of KKI-5 across different cancer cell lines.

Modulation of Cancer Cell Invasion and Metastasis, with a Focus on Breast Cancer Models

While a commercial supplier notes that KKI-5 may attenuate breast cancer cell invasion, verifiable research findings and data from specific breast cancer models are not available in the public domain.

Cellular Mechanisms Underlying KKI-5 Activity (e.g., alterations in membrane potential, intracellular Ca2+ levels)

There is no available information linking KKI-5 to these specific cellular mechanisms.

Disruption of Downstream Signaling Pathways Attributed to Kallikrein Activity

The general signaling pathways of kallikreins are known, but studies specifically demonstrating the disruptive effect of KKI-5 on these pathways are absent.

Exploration of KKI-5 in Research Models Related to Angioedema Pathophysiology

While the rationale for using a kallikrein inhibitor in angioedema is clear, there are no specific studies found that utilize KKI-5 in this context.

Due to the lack of specific scientific evidence for KKI-5, this article cannot be generated at this time.

Structure Activity Relationships Sar and Rational Analog Design of Kki 5

Correlation Between Peptide Sequence Motifs and Inhibitory Potency

The inhibitory potency of KKI-5 and its analogs is intrinsically linked to their peptide sequence, which is derived from kininogen, the natural substrate for kallikreins. Research into kininogen sequence analogs has demonstrated that peptides mimicking the Arg-Ser cleavage site of bovine kininogen can act as inhibitors of glandular kallikreins. nih.gov The core principle of their inhibitory action lies in acting as a competitive substrate, binding to the enzyme's active site.

A pivotal discovery in the development of potent KKI analogs was the modification of the amino acid at the P3 position (the third residue N-terminal to the cleavage site). Systematic studies revealed that replacing the naturally occurring proline (Pro) at this position with bulky aliphatic residues dramatically increases inhibitory power. nih.gov This structure-activity relationship is a cornerstone of the KKI-series design. For instance, analogs KKI-7 and KKI-8, which incorporate a cyclohexylacetyl group and an adamantaneacetyl group, respectively, exhibit significantly enhanced potency. nih.gov This enhancement is attributed to the bulky groups providing better steric fit and interaction within the enzyme's binding pocket.

The data below illustrates the direct correlation between the modification at the P3 position and the resulting inhibitory potency against human urinary kallikrein (HUK).

Table 1: Correlation of P3 Residue Modification and Inhibitory Potency

| Compound | P3 Residue/Group | Inhibitor Constant (Ki) vs. HUK | Potency Increase vs. Pro-peptide |

|---|---|---|---|

| Proline-containing peptide | Proline | ~160 µM | 1x |

| KKI-7 | Cyclohexylacetyl | 4 µM | ~40x |

| KKI-8 | Adamantaneacetyl | 4 µM | ~40x |

This table is based on data reported for kininogen sequence analogs. nih.gov

Furthermore, these modifications also confer greater stability, making the peptide analogs less susceptible to hydrolysis by the target kallikrein, thereby prolonging their inhibitory action. nih.gov

Influence of Amino Acid Residues on Target Affinity and Selectivity

The specific amino acid residues within the KKI-5 peptide sequence are critical determinants of both its binding affinity for the target enzyme and its selectivity over other related proteases. The strategic substitution of amino acids is a key tool for fine-tuning these properties.

The most significant influence, as previously noted, comes from the P3 position. The introduction of bulky, non-natural residues like cyclohexylacetyl and adamantaneacetyl in KKI-7 and KKI-8, respectively, leads to a Ki of 4 µM against human urinary kallikrein, a substantial increase in affinity compared to the native sequence. nih.gov This modification is a clear example of how altering a single position can profoundly impact target affinity.

These substitutions also govern selectivity. While KKI-7 and KKI-8 are potent inhibitors of glandular kallikreins (like human urinary and rat submaxillary kallikrein), they are notably poor inhibitors of human plasma kallikrein. nih.gov This distinction is crucial, as plasma kallikrein and tissue/glandular kallikreins have different physiological roles, and selectivity ensures a more targeted therapeutic or research effect. The selectivity profile against other serine proteases is also influenced by these residues; for example, the analogs show significantly less potency against bovine trypsin compared to their primary kallikrein targets. nih.gov This suggests that the binding pockets of these enzymes have distinct topographies that can be exploited through rational amino acid selection. While single amino acid changes can significantly alter specificity, multiple mutations can have even more profound effects, sometimes rendering a peptide inactive against its original target while potentially increasing its affinity for another. rsc.orgrsc.org

Comparative Analysis with Other Serine Protease and Kallikrein Inhibitors

To understand the standing of KKI-5 and its analogs, it is useful to compare them with other known serine protease and kallikrein inhibitors. These inhibitors range from large proteins to small molecules and other synthetic peptides, each with distinct characteristics.

Aprotinin (Trasylol) is a natural polypeptide serine protease inhibitor that has been used clinically. It has a broad spectrum of activity. In studies comparing the in vivo effects, KKI analogs like KKI-7 and KKI-8 were shown to effectively blunt the physiological response to kallikrein infusion, similar to the action of aprotinin, demonstrating their potential as functional inhibitors. nih.gov

Ecallantide is a recombinant plasma kallikrein inhibitor approved for treating hereditary angioedema (HAE). nih.gov Unlike the KKI peptides which target glandular kallikreins, ecallantide is specific for plasma kallikrein, highlighting the different therapeutic niches these inhibitors can occupy. nih.govscience.gov

Natural Triterpenoids , such as ursolic acid and oleanolic acid, have been identified as inhibitors of human kallikrein 5 (KLK5), a trypsin-like serine protease found in the skin. mdpi.com These small molecules offer a different modality of inhibition compared to the peptide-based KKI series.

The following table provides a comparative overview of these different classes of inhibitors.

Table 2: Comparative Analysis of Kallikrein and Serine Protease Inhibitors

| Inhibitor | Type | Primary Target(s) | Reported Potency |

|---|---|---|---|

| KKI-7 / KKI-8 | Synthetic Peptide | Glandular Kallikreins (e.g., HUK) | Ki = 4 µM nih.gov |

| Aprotinin | Natural Polypeptide | Broad-spectrum Serine Proteases | Potent, variable by target |

| Ecallantide | Recombinant Protein | Plasma Kallikrein | N/A (Clinical Efficacy Data) nih.gov |

| Ursolic Acid | Natural Triterpenoid | Kallikrein 5 (KLK5), Trypsin | IC₅₀ = 5.8 µM (KLK5) mdpi.com |

This comparison underscores that KKI analogs like KKI-7 and KKI-8 were designed for greater specificity towards glandular kallikreins and improved stability over first-generation peptide inhibitors. nih.gov

Application of Computational Methods in SAR Analysis and Ligand Optimization

The rational design of potent and selective inhibitors like KKI-5 and its derivatives heavily relies on the application of computational methods. While specific molecular modeling studies on KKI-5 are not publicly detailed, the methodologies are standard in modern drug discovery and are crucial for understanding structure-activity relationships and guiding ligand optimization.

Molecular Docking is a primary tool used to predict how a ligand, such as a KKI peptide, binds within the active site of its target enzyme. mdpi.com This technique allows researchers to visualize the binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the inhibitor and the amino acid residues of the enzyme's binding pocket. nih.govmdpi.com For KKI analogs, docking studies would be instrumental in explaining why bulky aliphatic groups at the P3 position enhance affinity, likely by showing an optimal fit in a specific sub-pocket of the kallikrein active site.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net By analyzing a set of KKI derivatives with varying amino acid sequences and corresponding inhibitory potencies, a QSAR model could be built to predict the activity of novel, untested analogs. This accelerates the design process by prioritizing the synthesis of compounds with the highest predicted potency.

Molecular Dynamics (MD) Simulations provide insight into the dynamic nature of the protein-ligand complex over time. An MD simulation can reveal the stability of the binding pose predicted by docking, the flexibility of both the inhibitor and the enzyme, and the role of water molecules in mediating the interaction. This information is vital for refining the design of inhibitors to achieve a more stable and long-lasting interaction with the target.

Together, these computational approaches form a powerful toolkit for lead optimization, enabling the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties based on a deep, structurally informed understanding of the SAR.

Strategies for the Development of KKI-5 Derivatives with Enhanced Research Utility

The development of KKI-5 derivatives is an ongoing process aimed at creating molecules with enhanced utility, not only as potential therapeutics but also as valuable research tools. Several strategies can be employed to achieve this.

Improving Potency and Selectivity: The successful strategy of modifying the P3 position can be further explored by synthesizing a wider array of derivatives with diverse non-natural amino acids or chemical moieties at this and other positions in the peptide sequence. nih.gov The goal is to further optimize the fit within the target's binding pocket to achieve sub-micromolar or even nanomolar inhibitory constants and to enhance selectivity against other proteases.

Enhancing Stability and Bioavailability: A major challenge for peptide-based agents is their typically poor metabolic stability and oral bioavailability. Strategies to overcome this include:

Cyclization: Linking the N- and C-termini of the peptide can create a cyclic structure that is more resistant to degradation by exopeptidases.

Incorporation of D-amino acids or peptidomimetics: Replacing natural L-amino acids with their D-isomers or creating non-peptide backbones can significantly increase resistance to proteolysis.

Chemical Modifications: Adding moieties like polyethylene (B3416737) glycol (PEGylation) can increase the hydrodynamic size and serum half-life of the peptide.

Development of Research Tools: KKI-5 derivatives can be modified to serve as chemical probes for studying kallikrein biology. This can be achieved by:

Attaching Fluorescent Labels: Conjugating a fluorescent dye to the peptide allows for the visualization of kallikrein activity and localization in cells and tissues using techniques like fluorescence microscopy.

Biotinylation: Adding a biotin (B1667282) tag allows for the affinity purification and identification of kallikrein-binding partners or for use in various assay formats.

Creating Covalent Inhibitors: Incorporating a reactive "warhead" into the peptide sequence could transform it into an irreversible inhibitor. Such a tool would be highly valuable for permanently disabling kallikrein activity in experimental systems to study the downstream consequences. nih.gov

By pursuing these strategies, the KKI-5 scaffold can be evolved into a new generation of highly potent, selective, and stable molecules suitable for a wide range of research and potential therapeutic applications.

Synthesis Methodologies and Advanced Chemical Characterization for Research Purposes

Methods for the Synthetic Production and Purification of KKI-5

While specific proprietary synthesis and purification protocols for KKI-5 are not extensively detailed in publicly available literature, the production of a peptide of its nature, Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, is typically achieved through well-established chemical synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS): The most probable and efficient method for the synthesis of KKI-5 is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process is characterized by the following key stages:

Resin Functionalization: An appropriate resin, typically a polystyrene-based support, is functionalized with a linker to which the C-terminal amino acid (Glutamine in the case of KKI-5) is attached.

Deprotection and Coupling Cycles: The synthesis proceeds through repetitive cycles of N-terminal protecting group removal (commonly a Fmoc or Boc group) and subsequent coupling of the next protected amino acid in the sequence.

Cleavage and Deprotection: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin support, and all remaining protecting groups are removed, typically using a strong acid cocktail.

Purification: The crude synthetic peptide obtained after cleavage contains the target KKI-5 as well as various impurities, including deletion sequences, truncated peptides, and byproducts from the cleavage process. Therefore, a stringent purification step is crucial to achieve the high purity required for research applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used and effective method for the purification of synthetic peptides like KKI-5. The crude peptide mixture is separated based on the hydrophobicity of its components. A non-polar stationary phase is used with a polar mobile phase, and a gradient of increasing organic solvent concentration is employed to elute the peptides. The fraction corresponding to the KKI-5 peak is collected.

Analytical Techniques for Assessing Purity and Identity of Research-Grade KKI-5

To ensure the quality of KKI-5 for research purposes, its identity and purity must be rigorously assessed using a combination of analytical techniques.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the standard method for determining the purity of a synthetic peptide. By analyzing the purified KKI-5 sample, the percentage of the main peak area relative to the total peak area in the chromatogram provides a quantitative measure of its purity. Research-grade KKI-5 is generally expected to have a purity of ≥95% or higher.

Identity Confirmation:

Mass Spectrometry (MS): This technique is indispensable for confirming the identity of the synthesized peptide. By measuring the mass-to-charge ratio of the ionized peptide, its molecular weight can be determined and compared to the theoretical molecular weight of KKI-5 (773.88 g/mol for the free base). High-resolution mass spectrometry can provide further confirmation of the elemental composition.

The following table summarizes the key analytical techniques for the characterization of KKI-5.

| Analytical Technique | Purpose | Expected Outcome for KKI-5 (Free Base) |

| Analytical RP-HPLC | Purity Determination | A major peak with an area percentage of ≥95% |

| Mass Spectrometry (MS) | Identity Confirmation | Observed molecular weight consistent with the theoretical value of 773.88 g/mol |

Evaluation of Solubility and Stability Profiles for Diverse Experimental Applications

The solubility and stability of KKI-5 are critical parameters that must be considered to ensure its proper handling, storage, and use in various experimental settings.

Solubility:

The solubility of KKI-5 has been reported in water abmole.com. For experimental purposes, it is often necessary to prepare stock solutions in appropriate solvents. The solubility profile can be influenced by factors such as pH and the presence of co-solvents. It is recommended to perform preliminary solubility tests to determine the optimal solvent and concentration for a specific application.

Stability:

The stability of KKI-5 is crucial for maintaining its biological activity over time. Stability is typically assessed under different storage conditions.

Solid Form: As a lyophilized powder, KKI-5 is generally stable for extended periods when stored at low temperatures. Recommended storage conditions are often -20°C for long-term storage (e.g., up to 3 years) and 4°C for shorter durations (e.g., up to 2 years) abmole.com.

In Solution: Once dissolved, the stability of KKI-5 is more limited. Stock solutions should be stored at -80°C for several months or at -20°C for shorter periods (e.g., up to 1 month) abmole.com. Repeated freeze-thaw cycles should be avoided to prevent degradation.

The table below provides a summary of the general storage and stability guidelines for KKI-5.

| Form | Storage Temperature | Typical Stability Period |

| Lyophilized Powder | -20°C | 3 years abmole.com |

| Lyophilized Powder | 4°C | 2 years abmole.com |

| In Solvent | -80°C | 6 months abmole.com |

| In Solvent | -20°C | 1 month abmole.com |

Conformational Analysis and Structural Elucidation Relevant to Biological Function

The three-dimensional structure or conformation of KKI-5 is intrinsically linked to its biological activity as a kallikrein inhibitor. Understanding its conformational properties can provide insights into its mechanism of action and guide the design of more potent and selective analogs.

Conformational Analysis Techniques:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary structure of peptides in solution. It can provide information on the presence of alpha-helices, beta-sheets, and random coil structures.

X-ray Crystallography: If KKI-5 can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the peptide in its solid state.

A comprehensive conformational analysis of KKI-5 would be instrumental in understanding its interaction with the active site of kallikrein and would facilitate structure-activity relationship (SAR) studies.

Advanced Research Methodologies and Model Systems Utilizing Kki 5

Design and Execution of In Vitro Enzymatic Assays for Protease Activity

In vitro enzymatic assays are fundamental in characterizing the inhibitory activity of compounds like KKI-5 against proteases. These assays are meticulously designed to measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor.

A common approach for assessing the activity of kallikreins, the primary targets of KKI-5, involves the use of fluorogenic substrates. reactionbiology.comnih.gov These substrates are peptides that are non-fluorescent or have low fluorescence until they are cleaved by the protease, which releases a fluorescent molecule. A widely used fluorogenic substrate for kallikrein-5 (KLK5) is Z-VVR-AMC. nih.gov The design of such an assay involves several key steps:

Reagent Preparation : This includes the purification of the target enzyme (e.g., human kallikrein 5), the synthesis or procurement of the fluorogenic substrate, and the preparation of appropriate buffers that maintain optimal pH and ionic strength for enzyme activity. sigmaaldrich.com

Assay Execution : The enzyme and inhibitor (KKI-5 acetate) are pre-incubated together to allow for binding. The reaction is then initiated by the addition of the fluorogenic substrate.

Data Acquisition : The increase in fluorescence over time is monitored using a fluorescence plate reader. This rate of increase is proportional to the enzymatic activity.

Data Analysis : By measuring the reaction rate at various concentrations of the inhibitor, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. nih.gov These values provide a quantitative measure of the inhibitor's potency.

The table below summarizes typical components of a fluorogenic enzymatic assay for kallikrein activity.

| Component | Description | Example |

| Enzyme | The target protease being investigated. | Recombinant Human Kallikrein-5 nih.gov |

| Substrate | A molecule that is cleaved by the enzyme to produce a detectable signal. | Fluorogenic peptide Z-VVR-AMC nih.gov |

| Inhibitor | The compound being tested for its ability to reduce enzyme activity. | KKI-5 acetate |

| Buffer | Maintains a stable environment for the reaction. | Tris-HCl or HEPES buffer at physiological pH. nih.gov |

| Detection Method | The technique used to measure the product of the enzymatic reaction. | Fluorescence spectroscopy nih.gov |

Progress curve analysis is another valuable technique where the entire time course of the reaction is monitored. nih.gov This can provide deeper insights into the mechanism of inhibition, especially for complex systems like the kallikrein-kinin system. nih.gov

Cellular Assays for Studying Proliferation, Invasion, and Intracellular Signaling

Cell-based assays are crucial for understanding the biological effects of KKI-5 in a more physiologically relevant context. These assays can assess the impact of KKI-5 on complex cellular processes such as proliferation, invasion, and the underlying intracellular signaling pathways.

Cell Proliferation Assays: Several methods can be employed to measure cell proliferation. Research has indicated that KKI-5 can inhibit cell proliferation in various cancer cell lines by altering membrane potential and increasing intracellular Ca2+. invivochem.com

Metabolic Assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable, proliferating cells. sigmaaldrich.com

DNA Synthesis Assays (BrdU, EdU): These assays quantify cell proliferation by detecting the incorporation of nucleotide analogs into newly synthesized DNA. protilatky.czlabome.com

Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation. creative-bioarray.com Immunohistochemical or immunocytochemical staining for Ki-67 can be used to identify and quantify proliferating cells in cell cultures or tissue samples. nih.gov

Cell Invasion Assays: KKI-5 has been shown to attenuate breast cancer cell invasion. medchemexpress.cominvivochem.commedchemexpress.com The Boyden chamber or Transwell assay is a standard method to study cell invasion in vitro. corning.comucsf.edunih.gov In this assay, cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract like Matrigel®. The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel® and migrate through the pores to the lower chamber, where they can be stained and quantified.

Intracellular Signaling Assays: To understand the mechanisms by which KKI-5 exerts its effects, it is essential to study its impact on intracellular signaling pathways. nih.gov Kallikreins are known to be involved in signaling cascades that regulate cell growth and invasion, often through pathways like the ERK pathway. nih.govdoi.org

Western Blotting: This technique can be used to measure the levels and phosphorylation status of key signaling proteins (e.g., ERK, Akt) in cells treated with KKI-5. nih.gov Changes in phosphorylation can indicate the activation or inhibition of a signaling pathway.

ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to quantify the levels of specific signaling molecules or cytokines released by cells in response to KKI-5 treatment. nih.gov

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) under the control of a specific transcription factor to measure the activity of a signaling pathway.

The following table outlines common cellular assays used in KKI-5 research.

| Assay Type | Purpose | Common Techniques |

| Proliferation | To measure the effect of KKI-5 on cell growth. | MTT, BrdU, Ki-67 staining sigmaaldrich.comlabome.comnih.gov |

| Invasion | To assess the ability of KKI-5 to inhibit cancer cell invasion. | Transwell assay with Matrigel® corning.comucsf.edu |

| Signaling | To elucidate the molecular pathways affected by KKI-5. | Western blotting, ELISA, Reporter gene assays nih.govnih.gov |

Biophysical Techniques for Characterizing Ligand-Target Interactions

Biophysical techniques provide detailed quantitative information about the direct interaction between a ligand, such as KKI-5, and its protein target. These methods are essential for understanding the affinity, kinetics, and thermodynamics of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., KKI-5) to a ligand (e.g., kallikrein) immobilized on a sensor chip in real-time. ox.ac.ukbioradiations.com It provides data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.gov A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). nih.govrsc.org From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein, suggesting a direct interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the protein-ligand complex in solution. It can be used to map the binding site of the ligand on the protein and to determine the conformation of the bound ligand.

The table below compares key biophysical techniques for studying ligand-target interactions.

| Technique | Information Obtained | Advantages |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd) | Real-time, label-free, high throughput potential ox.ac.ukbioradiations.com |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Direct measurement of thermodynamic parameters, solution-based nih.govrsc.org |

| Differential Scanning Fluorimetry (DSF) | Ligand-induced protein stabilization (ΔTm) | High throughput, low sample consumption |

| Nuclear Magnetic Resonance (NMR) | 3D structure of complex, binding site mapping | Atomic-level structural detail in solution |

High-Throughput Screening Approaches for Identifying Novel Modulators of Kallikrein

High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify new molecules that can modulate the activity of a target, such as kallikrein. aacrjournals.orgresearchgate.net HTS assays are typically automated and miniaturized to allow for the screening of thousands of compounds in a short period.

The design of an HTS campaign for kallikrein modulators would involve:

Assay Development: An enzymatic assay, such as the fluorogenic assay described in section 6.1, is adapted for a high-throughput format (e.g., 384- or 1536-well plates). reactionbiology.comnih.gov The assay must be robust, reproducible, and have a good signal-to-noise ratio.

Library Screening: A diverse library of small molecules is screened at a single concentration to identify "primary hits" that inhibit or activate kallikrein activity. nih.govaacrjournals.org

Hit Confirmation and Validation: Primary hits are re-tested to confirm their activity. Dose-response curves are then generated to determine the potency (e.g., IC50) of the confirmed hits.

Secondary Assays: Validated hits are further characterized in secondary assays to assess their selectivity against other proteases and to rule out false positives (e.g., compounds that interfere with the assay technology).

A study successfully employed a cell-based HTS assay to identify inhibitors of kallikrein expression, demonstrating the feasibility of this approach. aacrjournals.org Another study screened over 13,000 compounds using a fluorogenic enzymatic assay to find novel KLK5 inhibitors. nih.gov

Integration of Theoretical and Computational Modeling in KKI-5 Research

Computational methods are increasingly used to complement experimental research in drug discovery and to provide insights into molecular interactions that are difficult to obtain through experimentation alone.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For KKI-5, molecular docking could be used to predict its binding mode within the active site of kallikrein. These models can help to explain the observed inhibitory activity and to guide the design of more potent and selective inhibitors. For instance, docking studies of the KLK5 inhibitor Brazilin suggested that its phenolic moiety binds in the S1-pocket of the enzyme. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. These simulations can be used to assess the stability of the predicted binding mode from docking and to understand the conformational changes that occur upon ligand binding. A study on KLK5 used MD simulations to analyze sequence-specific interactions of peptide substrates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to prioritize which compounds to synthesize and test.

The integration of these computational approaches with experimental data from enzymatic and cellular assays creates a powerful feedback loop for the rational design and optimization of kallikrein inhibitors based on the KKI-5 scaffold.

Emerging Research Avenues and Future Directions for Kki 5 Investigations

Investigation of KKI-5's Role in Uncharted Biological Processes and Disease Pathologies

While the initial focus of KKI-5 research has been on its anti-cancer and anti-angioedema properties, the widespread influence of the kallikrein-kinin system suggests a much broader therapeutic potential. The dysregulation of this system is implicated in a growing number of pathologies, opening new doors for the application of targeted inhibitors like KKI-5.

Recent research has highlighted the abnormal abundance of the plasma kallikrein-kinin system in patients with advanced diabetic macular edema (DME), a leading cause of vision loss in diabetic patients. nih.gov Plasma kallikrein has been shown to contribute to retinal vascular leakage and dysfunction in diabetic animal models, suggesting that a potent kallikrein inhibitor like KKI-5 could offer a novel therapeutic strategy for DME and other related retinopathies, such as diabetic retinopathy and retinal vein occlusion. nih.gov

Furthermore, the KKS is a key player in inflammation and coagulation. This positions kallikrein inhibitors as potential therapeutic agents for a variety of thrombotic disorders. By modulating the intricate balance of the KKS, KKI-5 could potentially be investigated for its efficacy in preventing or treating conditions characterized by excessive blood clotting.

The following table summarizes potential new indications for kallikrein inhibitors based on emerging research:

| Disease Area | Potential Application of Kallikrein Inhibition |

| Ophthalmology | Treatment of diabetic macular edema, diabetic retinopathy, and retinal vein occlusion. nih.gov |

| Cardiovascular | Prevention and treatment of thrombotic disorders. |

| Inflammatory Diseases | Management of various inflammatory conditions due to the role of the KKS in inflammation. |

Exploration of KKI-5's Interplay with Other Signaling Cascades Regulated by Kallikreins (e.g., TGF-β, Wnt, Notch)

The biological effects of kallikreins are not limited to the direct activation of the KKS. There is growing evidence of significant crosstalk between kallikreins and other pivotal signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wnt, and Notch. Understanding these interactions is crucial for elucidating the full spectrum of KKI-5's pharmacological effects.

TGF-β Signaling: In the context of pancreatic ductal adenocarcinoma (PDAC), plasma kallikrein can cleave the latency-associated peptide (LAP), leading to the release and activation of TGF-β. nih.gov Activated TGF-β is a major driver of the fibrotic and immune-suppressed tumor microenvironment in PDAC. nih.gov By inhibiting plasma kallikrein, KKI-5 could potentially disrupt this activation cascade, thereby mitigating tumor progression and fibrosis. This provides a strong rationale for investigating KKI-5 in TGF-β-driven cancers.

Wnt/β-catenin Signaling: Research has shown that kallistatin, a serine protease inhibitor with structural and functional similarities to other kallikrein inhibitors, can directly bind to the Wnt co-receptor LRP6. This interaction blocks the canonical Wnt/β-catenin signaling pathway, which is a primary driver of oncogenesis in several cancers, including breast cancer. nih.gov By antagonizing this pathway, kallistatin has been shown to inhibit tumor growth and motility. nih.gov Given the inhibitory action of KKI-5 on kallikreins, exploring its potential to modulate Wnt signaling presents a compelling avenue for cancer research. A study on tissue kallikrein demonstrated its ability to promote the degradation of β-catenin under nutrient stress conditions through an autophagy-dependent mechanism. nih.gov This suggests a complex regulatory role for kallikreins in the Wnt pathway that could be targeted by inhibitors like KKI-5.

Notch Signaling: The Notch signaling pathway is fundamental to cellular development and is often dysregulated in cancer. nih.gov A direct link between the kallikrein system and Notch signaling has been identified through kallikrein-binding protein (KBP). Elevated levels of KBP have been shown to activate the Notch signaling pathway, leading to the M1 polarization of macrophages, a process implicated in impaired wound healing in diabetes. frontiersin.org Specifically, KBP activates the Notch1/RBP-Jκ/Hes1 signaling pathway, which in turn activates the NF-κB inflammatory signaling pathway. frontiersin.org By potentially interfering with the activity of kallikreins and their binding proteins, KKI-5 could modulate this crosstalk and offer therapeutic benefits in conditions characterized by aberrant Notch and inflammatory signaling.

Potential Applications of KKI-5 as a Chemical Probe in Proteomics and Chemical Biology Studies

The specificity of KKI-5 for kallikrein and plasmin makes it a valuable tool for dissecting the roles of these proteases in complex biological systems. Small molecule inhibitors are increasingly being utilized as chemical probes in proteomics and chemical biology to identify and validate protein targets and to elucidate their functions.

Chemical proteomics employs chemical probes to enrich and identify protein targets from cell or tissue lysates. nih.gov KKI-5, when appropriately modified with a tag for affinity purification or a reporter group for visualization, could be used to:

Identify novel substrates and binding partners of kallikreins: By pulling down kallikrein-KKI-5 complexes, researchers can identify other proteins that interact with these proteases, revealing new components of their signaling networks.

Profile the activity of kallikreins in different disease states: Using activity-based probes derived from KKI-5, it would be possible to quantify the active fraction of kallikreins in various tissues and disease models, providing insights into their pathological roles.

Map the "ligandable proteome": These studies can expand our understanding of which proteins can be targeted by small molecules, opening up new avenues for drug discovery. nih.gov

The development of covalent inhibitors has been particularly useful in creating chemical probes for activity-based protein profiling of various enzyme classes, including proteases. nih.gov While KKI-5's current known mechanism is reversible inhibition, the design of irreversible analogs could further enhance its utility as a chemical probe.

Development of Advanced KKI-5 Analogs with Refined Pharmacological Properties

While KKI-5 has demonstrated promising inhibitory activity, the development of advanced analogs with refined pharmacological properties is a critical step towards its potential clinical application. The goal of such analog development is to improve upon the parent compound's characteristics, such as potency, selectivity, and pharmacokinetic profile.

Structure-Based Drug Design (SBDD): A primary strategy for developing improved analogs is structure-based drug design. By determining the high-resolution crystal structure of KKI-5 in complex with its target proteases, researchers can gain detailed insights into the key interactions driving its inhibitory activity. nih.gov This structural information can then guide the rational design of new analogs with modifications aimed at enhancing binding affinity and selectivity. For instance, the design of macrocyclic analogs based on the crystal structure of a small molecule plasma kallikrein inhibitor led to the discovery of a potent inhibitor with low nanomolar activity. mdpi.com

Improving Pharmacological Properties: Key areas for refinement include:

Increased Potency: Even small modifications to the KKI-5 structure could lead to significantly enhanced inhibitory potency.

Enhanced Selectivity: While KKI-5 inhibits both kallikrein and plasmin, developing analogs with greater selectivity for specific kallikreins would be highly desirable to minimize off-target effects. Achieving selectivity among the highly homologous family of serine proteases is a significant challenge but can be addressed through the design of compounds that exploit subtle differences in their active sites. youtube.com

Improved Pharmacokinetics: This includes optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the drug reaches its target in sufficient concentrations and has a suitable duration of action. For orally administered drugs, enhancing bioavailability is a key objective.

Novel Mechanisms of Inhibition: Exploring the development of covalent KKI-5 analogs could lead to irreversible inhibition, potentially offering a longer duration of action and a different pharmacological profile.

The table below outlines strategies for developing advanced KKI-5 analogs:

| Strategy | Objective |

| Structure-Based Drug Design | To rationally design analogs with improved binding affinity and selectivity based on the 3D structure of the target enzyme. nih.govmdpi.com |

| Macrocyclization | To create more rigid and potent inhibitors, often with improved metabolic stability. mdpi.com |

| Peptidomimetic Design | To create non-peptide analogs that mimic the binding of the peptide substrate but have better drug-like properties. |

| Covalent Inhibitor Design | To develop irreversible inhibitors for a longer duration of action and for use as chemical probes. |

Incorporation of KKI-5 Data into Quantitative Systems Pharmacology (QSP) and Mechanistic Pharmacological Models

Quantitative Systems Pharmacology (QSP) is a powerful modeling approach that integrates mechanistic mathematical models with experimental data to characterize the dynamic interactions between a drug and the underlying pathophysiology. Incorporating data from a specific inhibitor like KKI-5 into QSP models of the kallikrein-kinin system can provide a deeper understanding of its therapeutic potential and guide its development.

A mechanistic model of the plasma KKS has been developed to elucidate the processes of Factor XII activation, the kallikrein feedback loop, and the production of bradykinin (B550075). Such models can be used to:

Simulate the effects of KKI-5: By inputting the known inhibitory constants and other pharmacological parameters of KKI-5, these models can predict its impact on bradykinin production and other downstream effects of KKS activation. mdpi.com

Understand disease pathophysiology: QSP models can simulate the dysregulation of the KKS in diseases like hereditary angioedema (HAE) and predict how an inhibitor like KKI-5 might restore normal function. frontiersin.org

Optimize therapeutic strategies: These models can be used to explore the effects of different dosing regimens and to predict clinical outcomes, thereby informing the design of clinical trials. frontiersin.org

Identify knowledge gaps: By comparing model predictions with experimental data, researchers can identify areas where our understanding of the KKS and the drug's mechanism of action is incomplete, thus guiding future research.

The development of a detailed mechanistic model of the plasma KKS, validated with experimental data, provides a valuable framework for studying the intricate interactions within this system and for evaluating the efficacy of targeted therapies like KKI-5.

Q & A

Q. What is the molecular mechanism of KKI-5 acetate in inhibiting serine proteases, and how does this relate to its anti-cancer properties?

KKI-5 acetate is a synthetic serine protease inhibitor that selectively targets kallikrein (KLK) and plasmin. Its mechanism involves binding to the active sites of these enzymes, blocking their proteolytic activity. Kallikreins, particularly KLKs, are implicated in extracellular matrix remodeling and tumor metastasis. By inhibiting KLK activity, KKI-5 disrupts pathways that promote cancer cell invasion. In vitro studies demonstrate reduced breast cancer cell motility and invasion upon treatment, likely due to suppression of KLK-mediated proteolytic degradation of extracellular matrix components . Methodological validation includes fluorogenic substrate assays to quantify inhibition kinetics and zymography to assess protease activity in cell cultures.

Q. Which experimental models are most appropriate for evaluating KKI-5 acetate’s efficacy in cancer research?

Standard models include:

- 2D/3D invasion assays : Transwell or spheroid-based systems to measure cancer cell migration and invasion post-treatment .

- Xenograft mouse models : Subcutaneous or orthotopic implantation of breast cancer cells to assess tumor growth and metastasis in vivo .

- KLK-specific activity assays : Use of KLK-overexpressing cell lines to correlate inhibition efficacy with enzyme expression levels . Controls should include untreated cells and non-targeting protease inhibitors to isolate KKI-5’s specific effects.

Q. What are the critical storage and handling protocols for KKI-5 acetate to ensure experimental reproducibility?

KKI-5 acetate is hygroscopic and requires storage at -20°C in powder form (stable for 3 years) or -80°C in DMSO solution (stable for 1 year). Prior to use, reconstitute in anhydrous DMSO (10 mM stock) and avoid freeze-thaw cycles. Solubility in aqueous buffers is limited; dilute working concentrations to ≤1% DMSO to prevent cellular toxicity. Verify activity via dose-response curves in preliminary assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in KKI-5 acetate’s inhibitory efficacy across different cancer cell lines?

Discrepancies may arise from variations in KLK isoform expression, cellular context (e.g., hormone receptor status in breast cancer), or off-target effects. To address this:

- Perform RNA-seq or qPCR to profile KLK expression levels in cell lines .

- Use siRNA knockdown of specific KLKs to confirm target dependency .

- Employ proteome-wide activity-based profiling to identify non-target proteases affected by KKI-5 . Normalize results to KLK activity baselines and validate with orthogonal inhibitors.

Q. What strategies improve the bioavailability and in vivo delivery of KKI-5 acetate given its physicochemical limitations?

KKI-5’s high molecular weight (773.88 g/mol) and polarity limit membrane permeability. Solutions include:

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to enhance tissue penetration .

- Peptide backbone modification : Introduce non-natural amino acids to improve stability against proteolytic degradation .

- Localized delivery : Intratumoral administration in animal models to bypass systemic distribution challenges . Monitor pharmacokinetics via LC-MS to quantify drug retention and metabolite formation.

Q. How does KKI-5 acetate’s inhibition of kallikrein intersect with other pathways in cancer metastasis?

KLKs interact with PAR (protease-activated receptor) signaling, angiogenesis, and immune evasion mechanisms. Advanced studies should:

- Co-culture systems : Investigate cross-talk between cancer cells and stromal/immune cells under KKI-5 treatment .

- Multi-omics integration : Combine transcriptomic and proteomic data to map KLK-dependent regulatory networks .

- In vivo imaging : Use intravital microscopy to visualize real-time effects on tumor vasculature and metastasis . Comparative studies with pan-serine protease inhibitors can clarify pathway specificity.

Methodological Notes

- Data Validation : Always include dose-response curves (IC50 calculations) and negative controls (e.g., scrambled peptides) .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .

- Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly in metastasis models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.